molecular formula C7H5Br2NO2 B010705 1,3-dibromo-2-methyl-5-nitrobenzene CAS No. 110127-07-6

1,3-dibromo-2-methyl-5-nitrobenzene

Cat. No.: B010705
CAS No.: 110127-07-6
M. Wt: 294.93 g/mol
InChI Key: HGDQAFSQPJJIFA-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-nitrotoluene is an organic compound with the molecular formula C₇H₅Br₂NO₂ and a molecular weight of 294.928 g/mol . It is characterized by the presence of two bromine atoms and a nitro group attached to a toluene ring. This compound is often used in various chemical reactions and has applications in scientific research and industry.

Chemical Reactions Analysis

2,6-Dibromo-4-nitrotoluene undergoes various chemical reactions, including:

Scientific Research Applications

2,6-Dibromo-4-nitrotoluene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving halogenated aromatic compounds.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals.

    Industry: It is used in the production of dyes and pigments

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-nitrotoluene involves its interaction with various molecular targets. The bromine atoms and the nitro group can participate in electrophilic aromatic substitution reactions, making the compound reactive towards nucleophiles. The nitro group, being an electron-withdrawing group, can also influence the reactivity of the aromatic ring .

Comparison with Similar Compounds

2,6-Dibromo-4-nitrotoluene can be compared with other halogenated nitrotoluenes, such as 2,4-dibromo-6-nitrotoluene and 2,6-dichloro-4-nitrotoluene. These compounds share similar structural features but differ in their reactivity and applications. The presence of different halogen atoms can affect the compound’s physical properties and its behavior in chemical reactions .

Properties

IUPAC Name

1,3-dibromo-2-methyl-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO2/c1-4-6(8)2-5(10(11)12)3-7(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGDQAFSQPJJIFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426763
Record name 2,6-DIBROMO-4-NITROTOLUENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110127-07-6
Record name 2,6-DIBROMO-4-NITROTOLUENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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